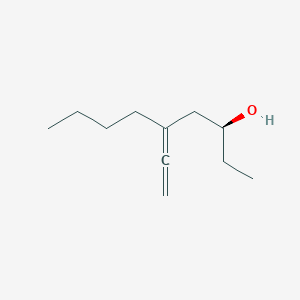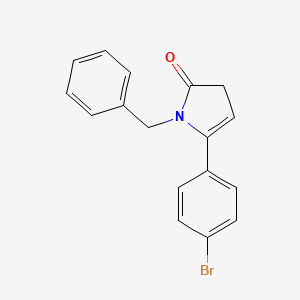
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a benzyl group and a bromophenyl group
Métodos De Preparación
The synthesis of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine substituent instead of bromine.
1-Benzyl-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Fluorine substituent instead of bromine.
1-Benzyl-5-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one: Methyl substituent instead of bromine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
824935-53-7 |
|---|---|
Fórmula molecular |
C17H14BrNO |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
1-benzyl-5-(4-bromophenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C17H14BrNO/c18-15-8-6-14(7-9-15)16-10-11-17(20)19(16)12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Clave InChI |
DXQGWAYTILNOFN-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


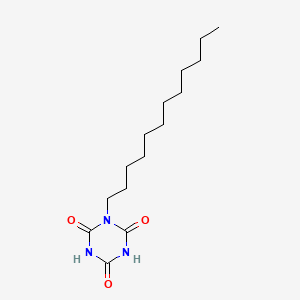
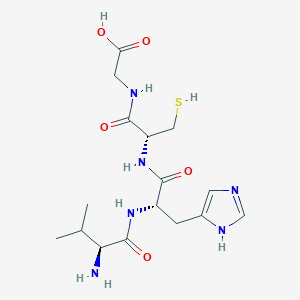
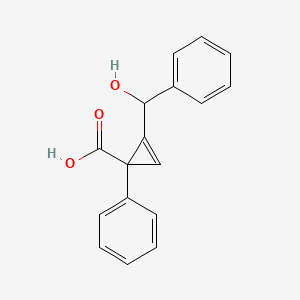
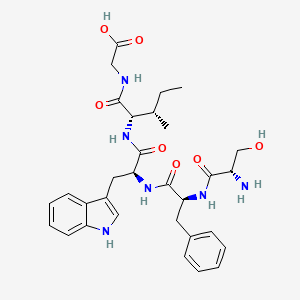
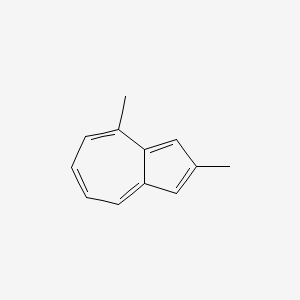
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
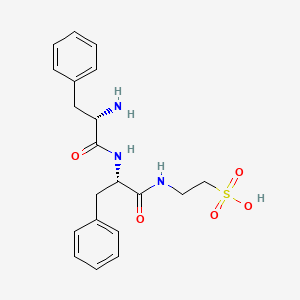
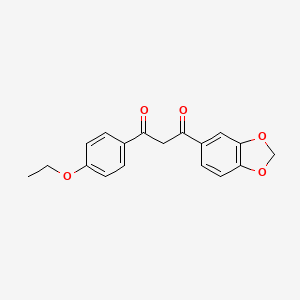
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)


